molecular formula C16H21N3O2 B7173770 N-(furan-2-ylmethyl)-N-(1-methylpiperidin-4-yl)-1H-pyrrole-3-carboxamide

N-(furan-2-ylmethyl)-N-(1-methylpiperidin-4-yl)-1H-pyrrole-3-carboxamide

Cat. No.: B7173770
M. Wt: 287.36 g/mol
InChI Key: OQIMRMZSGYECMJ-UHFFFAOYSA-N
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Description

“N-(furan-2-ylmethyl)-N-(1-methylpiperidin-4-yl)-1H-pyrrole-3-carboxamide” is a synthetic organic compound that features a furan ring, a piperidine ring, and a pyrrole ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(furan-2-ylmethyl)-N-(1-methylpiperidin-4-yl)-1H-pyrrole-3-carboxamide” typically involves multi-step organic reactions. A common approach might include:

    Formation of the furan-2-ylmethyl intermediate: This can be achieved through the reaction of furfural with a suitable nucleophile.

    Synthesis of the 1-methylpiperidin-4-yl intermediate: This involves the alkylation of piperidine with a methylating agent.

    Coupling of intermediates: The furan-2-ylmethyl and 1-methylpiperidin-4-yl intermediates are coupled with a pyrrole-3-carboxylic acid derivative under appropriate conditions to form the final compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form furanones.

    Reduction: The pyrrole ring can be reduced under hydrogenation conditions.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst is often used for hydrogenation.

    Substitution: Alkyl halides and nucleophiles are commonly used in substitution reactions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Reduced pyrrole derivatives.

    Substitution: Substituted piperidine derivatives.

Scientific Research Applications

Chemistry

    Synthesis of novel compounds: Used as a building block for the synthesis of more complex molecules.

Biology

    Biological assays: Investigated for potential biological activities such as enzyme inhibition or receptor binding.

Medicine

    Drug development: Potential lead compound for the development of new pharmaceuticals.

Industry

    Material science: Could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of “N-(furan-2-ylmethyl)-N-(1-methylpiperidin-4-yl)-1H-pyrrole-3-carboxamide” would depend on its specific biological target. Generally, it could involve:

    Binding to a receptor: Interacting with a specific receptor to modulate its activity.

    Enzyme inhibition: Inhibiting the activity of a particular enzyme by binding to its active site.

    Pathway modulation: Affecting a biological pathway by interacting with multiple targets.

Comparison with Similar Compounds

Similar Compounds

    N-(furan-2-ylmethyl)-N-(1-methylpiperidin-4-yl)-1H-pyrrole-2-carboxamide: Similar structure with a different position of the carboxamide group.

    N-(furan-2-ylmethyl)-N-(1-methylpiperidin-4-yl)-1H-pyrrole-3-carboxylate: Ester derivative of the compound.

Uniqueness

    Structural features: The combination of furan, piperidine, and pyrrole rings in a single molecule.

    Potential biological activity: Unique interactions with biological targets due to its specific structure.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-N-(1-methylpiperidin-4-yl)-1H-pyrrole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2/c1-18-8-5-14(6-9-18)19(12-15-3-2-10-21-15)16(20)13-4-7-17-11-13/h2-4,7,10-11,14,17H,5-6,8-9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQIMRMZSGYECMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)N(CC2=CC=CO2)C(=O)C3=CNC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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